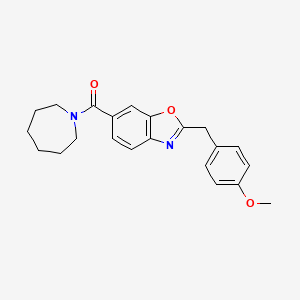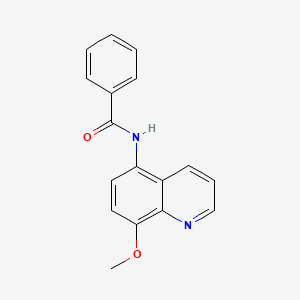
N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, also known as AMQCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. Its chemical structure consists of a quinoline ring system with an acetylphenyl group and a hydroxyl group attached to it.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has also been found to reduce the levels of reactive oxygen species and lipid peroxidation. In addition, N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide also has low toxicity and is well-tolerated in animal models. However, one limitation of N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide. One direction is to investigate its potential as a therapeutic agent for various inflammatory and cancer-related diseases. Another direction is to improve its solubility and bioavailability to enhance its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide and its effects on different signaling pathways.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide involves the reaction of 2-methyl-4-hydroxyquinoline with 3-acetylphenyl isocyanate in the presence of a base. The product is then purified through recrystallization to obtain pure N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide. The yield of the synthesis process is reported to be around 60%.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anticancer effects. N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been found to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-11-8-18(23)16-10-14(6-7-17(16)20-11)19(24)21-15-5-3-4-13(9-15)12(2)22/h3-10H,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIHZNRGTWPTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146525.png)
![1,3-dimethyl-5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146543.png)
![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5146551.png)

![9-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5146567.png)
![2-[tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate hydrochloride](/img/structure/B5146568.png)
![2,6-dibromo-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5146583.png)
![3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B5146587.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5146589.png)
![N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5146604.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methyl-1H-benzimidazole](/img/structure/B5146608.png)

![1-[(5-propyl-3-thienyl)carbonyl]azepane](/img/structure/B5146619.png)